

4-Acetylbenzoic Acid: A Technical Guide to its pKa Value at 25°C

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of **4-Acetylbenzoic acid** at 25°C. This document details the established pKa value, presents a representative experimental protocol for its determination via potentiometric titration, and illustrates the fundamental acid-base equilibrium. This information is critical for professionals in drug development and chemical research, as the pKa value influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

Physicochemical Properties of 4-Acetylbenzoic Acid

4-Acetylbenzoic acid, also known as p-acetylbenzoic acid, is a substituted benzoic acid with both a carboxylic acid and a ketone functional group. Its chemical structure and key physicochemical parameters are summarized below.

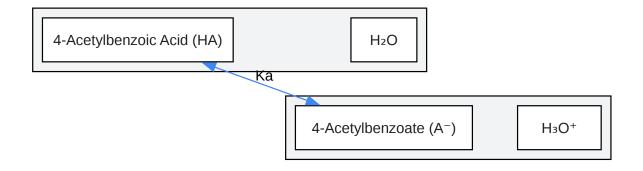


Property	Value	Reference
IUPAC Name	4-acetylbenzoic acid	[1]
CAS Number	586-89-0	[2]
Molecular Formula	C ₉ H ₈ O ₃	[2]
Molecular Weight	164.16 g/mol	[2]
pKa at 25°C	3.70	[2]
Appearance	White to light yellow crystalline powder	
Solubility	Soluble in DMSO and methanol	_

Acid Dissociation Constant (pKa)

The pKa value is a quantitative measure of the strength of an acid in solution. Specifically, it is the negative base-10 logarithm of the acid dissociation constant (Ka). For **4-Acetylbenzoic acid**, the carboxylic acid group is the primary acidic proton donor. The pKa of **4-Acetylbenzoic acid** has been determined to be 3.70 at 25°C. This value indicates that it is a moderately strong carboxylic acid.

The acid dissociation equilibrium in water can be represented as follows:



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Figure 1: Acid dissociation equilibrium of **4-Acetylbenzoic acid** in water.



Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds. The following protocol provides a detailed methodology for the determination of the pKa of **4-Acetylbenzoic acid**.

Materials and Reagents

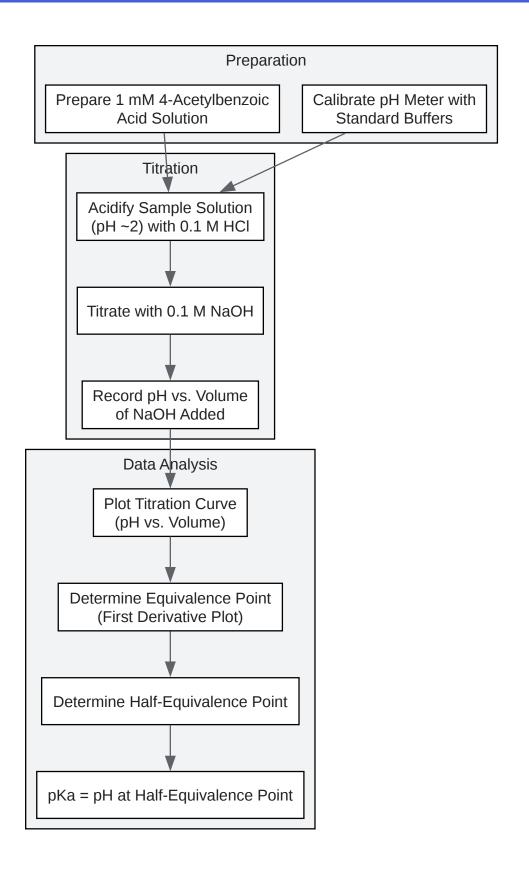
- 4-Acetylbenzoic Acid (high purity)
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Potassium Chloride (KCl) for maintaining ionic strength
- Deionized water
- pH buffer solutions (e.g., pH 4.00, 7.00, and 10.00)

Equipment

- Calibrated pH meter with a glass electrode
- Automatic titrator or a burette
- Magnetic stirrer and stir bar
- Volumetric flasks and pipettes
- Beaker

Experimental Workflow





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Figure 2: Experimental workflow for pKa determination by potentiometric titration.



Procedure

- Preparation of the Analyte Solution: Accurately weigh a sample of 4-Acetylbenzoic acid and
 dissolve it in deionized water to prepare a solution of approximately 1 mM. A co-solvent such
 as methanol or DMSO may be used if solubility is an issue, though this can affect the pKa
 value.
- pH Meter Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.00,
 7.00, and 10.00.
- Titration Setup: Place a known volume (e.g., 20 mL) of the **4-Acetylbenzoic acid** solution into a beaker with a magnetic stir bar. If necessary, add KCl to maintain a constant ionic strength. Immerse the calibrated pH electrode into the solution.
- Initial Acidification: Acidify the sample solution to approximately pH 2 by adding a small amount of 0.1 M HCl. This ensures that the carboxylic acid is fully protonated at the start of the titration.
- Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution. Record the pH of the solution after each addition, allowing the reading to stabilize.
- Data Collection: Continue the titration until the pH reaches approximately 12 to ensure the complete deprotonation of the carboxylic acid and the clear observation of the equivalence point.

Data Analysis

- Plot the Titration Curve: Create a graph of the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
- Determine the Equivalence Point: The equivalence point is the point of inflection on the titration curve, where the slope is at its maximum. This can be determined more accurately by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of the first derivative curve corresponds to the equivalence point.



- Determine the Half-Equivalence Point: The volume of NaOH at the half-equivalence point is exactly half the volume of NaOH required to reach the equivalence point.
- Determine the pKa: According to the Henderson-Hasselbalch equation, at the half-equivalence point, the concentration of the protonated acid ([HA]) is equal to the concentration of the deprotonated conjugate base ([A-]). At this point, the pH of the solution is equal to the pKa of the acid.

Significance in Drug Development and Research

The pKa of an active pharmaceutical ingredient (API) is a fundamental parameter that influences its behavior in biological systems. For **4-Acetylbenzoic acid**, a pKa of 3.70 has several implications:

- Solubility: The ionization state of the carboxylic acid group significantly affects its solubility in aqueous and lipid environments. At a pH below its pKa, the un-ionized form will predominate, which is generally more lipid-soluble. At a pH above its pKa, the ionized carboxylate form will be more prevalent, leading to higher aqueous solubility.
- Absorption and Permeability: The ability of 4-Acetylbenzoic acid to permeate biological
 membranes is dependent on its ionization state. The un-ionized form is more likely to cross
 lipid bilayers, such as the gastrointestinal tract lining.
- Formulation: Understanding the pKa is crucial for developing stable and effective drug formulations. It helps in selecting appropriate buffers and excipients to ensure the desired solubility and stability of the API.

In conclusion, the well-established pKa of 3.70 for **4-Acetylbenzoic acid** at 25°C is a critical piece of data for its application in pharmaceutical and chemical research. The potentiometric titration method provides a reliable means of experimentally verifying this value.

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